tert-butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate
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Overview
Description
tert-Butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate: is an organic compound with the molecular formula C12H16FNO3 It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate typically involves the reaction of 4-fluoro-2-(hydroxymethyl)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxylic acid group.
Reduction: The compound can also undergo reduction reactions, where the carbamate group is reduced to an amine group.
Substitution: Substitution reactions can occur at the fluoro group, where the fluorine atom is replaced by other substituents, such as chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reagents like chlorine (Cl2) or bromine (Br2) are used for substitution reactions.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products are the halogen-substituted derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study the effects of carbamate derivatives on biological systems. It is also used in the development of new pharmaceuticals and agrochemicals.
Medicine: this compound has potential applications in medicine as a precursor for the synthesis of drugs. It is being investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate involves its interaction with specific molecular targets in biological systems. The carbamate group can form covalent bonds with enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl (2-(hydroxymethyl)phenyl)carbamate
- tert-Butyl N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide
Comparison: tert-Butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate is unique due to the presence of the fluoro group and the hydroxymethyl group on the phenyl ring. These functional groups confer specific chemical properties, such as increased reactivity and potential biological activity. In comparison, similar compounds may lack these functional groups, resulting in different chemical and biological properties.
Properties
CAS No. |
1057651-78-1 |
---|---|
Molecular Formula |
C12H16FNO3 |
Molecular Weight |
241.3 |
Purity |
95 |
Origin of Product |
United States |
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